Iron tris(diisobutyrylmethane)
CAS No.: 24444-72-2
Cat. No.: VC8093184
Molecular Formula: C27H45FeO6
Molecular Weight: 521.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24444-72-2 |
---|---|
Molecular Formula | C27H45FeO6 |
Molecular Weight | 521.5 g/mol |
IUPAC Name | 2,6-dimethylheptane-3,5-dione;iron(3+) |
Standard InChI | InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Standard InChI Key | LKNJSJQVZKKQHU-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3] |
Canonical SMILES | CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3] |
Introduction
Structural Characteristics of Iron Tris(β-Diketonate) Complexes
Iron tris(diisobutyrylmethane) belongs to the broader class of iron(III) tris(β-diketonate) complexes, which adopt octahedral geometries. The diisobutyrylmethane ligand (C₉H₁₆O₂) is a β-diketone derivative with two isobutyryl groups attached to a central methane carbon. Upon deprotonation, the ligand forms a chelate with iron(III) via two oxygen atoms, creating a six-coordinate complex.
Ligand Symmetry and Metal-Ligand Bonding
β-Diketonate ligands exhibit varying degrees of steric and electronic effects depending on substituents. For example, in iron tris(diethyldithiocarbamate), the Fe–S bond length varies between 231 pm (low-spin at 79 K) and 356 pm (high-spin at 297 K) . Similarly, diisobutyrylmethane’s bulky isobutyryl groups may influence bond lengths and spin states. X-ray crystallography of analogous complexes, such as [Fe(acac)₃] (acac = acetylacetonate), reveals average Fe–O bond lengths of 1.98–2.02 Å .
Spin-Crossover Behavior
Spin crossover (SCO) is a hallmark of iron(III) β-diketonate complexes. For instance, Fe(Et₂dtc)₃ exhibits temperature-dependent SCO, transitioning from low-spin (S = 1/2) at 79 K to high-spin (S = 5/2) at 297 K . Diisobutyrylmethane’s electron-donating isobutyryl groups could stabilize high-spin states at higher temperatures, though experimental confirmation is needed.
Synthetic Routes to Iron Tris(β-Diketonate) Complexes
Salt Metathesis Reactions
Iron tris(β-diketonate) complexes are typically synthesized via salt metathesis. For example, iron tris(diethyldithiocarbamate) forms by reacting FeCl₃ with Na(S₂CNEt₂) . A analogous route for iron tris(diisobutyrylmethane) would involve:
-
Ligand Preparation: Diisobutyrylmethane (HDBM) is synthesized via Claisen condensation of isobutyryl chloride and acetone.
-
Deprotonation: HDBM is treated with a base (e.g., NaOH) to form the diketonate anion (DBM⁻).
-
Complexation: FeCl₃ reacts with Na(DBM) in ethanol, yielding Fe(DBM)₃.
Purification and Characterization
Purification via recrystallization from dichloromethane/hexane mixtures is standard. Characterization methods include:
-
UV-Vis Spectroscopy: λₘₐₓ ≈ 450–550 nm for ligand-to-metal charge transfer transitions.
-
Magnetic Susceptibility: To detect SCO behavior (e.g., μₑff ≈ 2.2–5.9 μB).
Comparative Analysis of Iron Tris(β-Diketonate) Complexes
Challenges and Future Directions
-
Synthetic Optimization: Improving yields of Fe(DBM)₃ via ligand design.
-
Spin-State Engineering: Tuning SCO temperatures through substituent effects.
-
Catalytic Screening: Testing Fe(DBM)₃ in hydrogenation and oxidation reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume